Lipophilicity Differentiation: Reduced LogP Through 2-Oxo Substitution Versus Non-Oxo 4-Methylpiperidine-4-carboxylic Acid
The target compound exhibits an XLogP3 of -0.5 [1], representing a decrease of 0.96 to 2.09 log units relative to the structurally analogous 4-methylpiperidine-4-carboxylic acid (CAS 162648-32-0), which has reported computed LogP values ranging from +0.46 to +1.59 across different databases [2][3]. This reduction in lipophilicity is attributable to the 2-oxo (lactam) group, which introduces a strong hydrogen-bond-accepting carbonyl and polarizes the ring system.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 (PubChem); LogP = -0.36 (ChemSpace) |
| Comparator Or Baseline | 4-Methylpiperidine-4-carboxylic acid (CAS 162648-32-0): LogP = +0.46 to +1.59 |
| Quantified Difference | ΔLogP = -0.96 to -2.09 (target more hydrophilic) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) and ChemSpace modeling; values from independent database entries, not head-to-head experimental measurement. |
Why This Matters
A LogP difference of this magnitude predicts substantially different aqueous solubility, permeability, and protein-binding behavior, making the target compound preferable in medicinal chemistry campaigns requiring lower lipophilicity to avoid CYP450 inhibition, phospholipidosis, or promiscuous binding.
- [1] PubChem CID 131405337: XLogP3-AA = -0.5. https://pubchem.ncbi.nlm.nih.gov/compound/2090268-86-1 (accessed April 2026). View Source
- [2] Molbase: 4-Methylpiperidine-4-carboxylic acid (CAS 162648-32-0), LogP = 1.5915. https://qiye.molbase.cn (accessed April 2026). View Source
- [3] ChemSrc: 4-Methylpiperidine-4-carboxylic acid (CAS 162648-32-0), LogP = 0.46. https://m.chemsrc.com (accessed April 2026). View Source
